5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one

Catalog No.
S13606493
CAS No.
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one

Product Name

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h3,8H,1-2,4H2,(H,10,11)

InChI Key

MCBKUGZKABHAKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=NNC2=O

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one is a bicyclic heterocyclic compound characterized by its unique fused pyridine and pyridazine rings. It has the molecular formula C8H8N4OC_8H_8N_4O and is notable for its potential biological activities and applications in medicinal chemistry. The structure of this compound features a nitrogen-containing heterocycle that contributes to its reactivity and interaction with biological systems.

, including:

  • Oxidation: It can be oxidized to form N-oxides, which may alter its biological activity.
  • Reduction: Reduction processes can yield dihydro derivatives, potentially enhancing its pharmacological properties.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can introduce diverse functional groups into the molecule, allowing for the synthesis of derivatives with tailored properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one exhibits a range of biological activities. Research indicates that it may act as an inhibitor of certain kinases involved in cellular signaling pathways. Specifically, it has been studied for its potential effects on mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are crucial in cancer biology and metabolic regulation . Additionally, this compound has shown cytotoxic properties against various cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of 5,6,7,8-tetrahydropyrido[3,4-D]pyridazin-4(3H)-one typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Condensation Reactions: These involve the reaction of appropriate amines or hydrazines with carbonyl compounds under acidic or basic conditions.
  • Cyclization Reactions: Subsequent cyclization steps lead to the formation of the bicyclic structure characteristic of this compound.
  • Reflux Conditions: Many synthetic routes require refluxing the reaction mixture to facilitate the formation of the desired product.

These methods can be optimized for scale-up in industrial applications while ensuring high purity and yield.

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one finds applications primarily in medicinal chemistry due to its biological activity. Potential applications include:

  • Anticancer Agents: Its ability to inhibit key signaling pathways makes it a candidate for developing new cancer therapies.
  • Pharmaceutical Intermediates: The compound can serve as a building block in synthesizing more complex pharmaceuticals.
  • Research Tools: It is useful in studying cellular mechanisms involving kinase signaling pathways.

Studies on the interactions of 5,6,7,8-tetrahydropyrido[3,4-D]pyridazin-4(3H)-one with various biomolecules reveal insights into its mechanism of action. For instance:

  • Enzyme Inhibition: The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), affecting DNA repair processes .
  • Cellular Signaling Modulation: It influences cell signaling pathways by altering gene expression and cellular metabolism .

These interactions underscore its potential therapeutic roles and provide a basis for further research into its pharmacodynamics.

Several compounds share structural similarities with 5,6,7,8-tetrahydropyrido[3,4-D]pyridazin-4(3H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one62458-96-20.91
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one109229-22-30.85
Pyrido[3,4-d]pyrimidin-4(3H)-one19178-25-70.75

Uniqueness:
While these compounds share similar core structures involving fused nitrogen-containing rings, 5,6,7,8-tetrahydropyrido[3,4-D]pyridazin-4(3H)-one's specific arrangement of functional groups and its unique reactivity profile set it apart. Its distinct biological activities further enhance its uniqueness among related compounds.

5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one belongs to the pyridazinone family, a class of nitrogen-containing heterocycles with broad pharmaceutical applications. Its IUPAC name derives from the bicyclic system comprising a pyridazine ring fused to a partially saturated pyridine moiety. The numbering begins at the pyridazine nitrogen, with the tetrahydropyridine ring occupying positions 3 and 4 (Figure 1).

Molecular Characteristics

PropertyValue
Molecular FormulaC₇H₉N₃O
Molecular Weight163.17 g/mol
CAS Registry Number1820707-50-3 (hydrochloride)
Key Functional GroupsPyridazinone, tertiary amine

The planar pyridazinone ring enables π-π stacking interactions, while the saturated pyridine moiety enhances solubility and conformational flexibility. Spectroscopic data, including NMR and mass spectrometry, confirm the presence of characteristic signals for the carbonyl group (δ ~165 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR).

Historical Context of Pyridazinone-Based Scaffolds

Pyridazinones emerged as pharmacophores in the mid-20th century, with early studies focusing on their cardiovascular effects. The discovery of zardaverine, a pyridazinone-derived phosphodiesterase inhibitor, in the 1980s marked a turning point, spurring interest in structurally complex variants.

Evolution of Synthetic Strategies

  • Monocyclic Systems (1950s–1970s): Initial syntheses involved cyclocondensation of γ-ketoacids with hydrazines, yielding 4,5-dihydropyridazin-3(2H)-ones (Scheme 1a).
  • Bicyclic Derivatives (1980s–2000s): Fusion with benzene or cycloalkanes produced tricyclic scaffolds like benzocycloalkylpyridazinones, evaluated for anticancer activity.
  • Modern Approaches (2010s–Present): Transition-metal catalysis enabled regioselective functionalization, exemplified by palladium-mediated C–H arylation of pyridazinones.

A 2025 review highlighted 5,6,7,8-tetrahydropyrido[3,4-D]pyridazin-4(3H)-one as a key intermediate in kinase inhibitor development, with over 15 derivatives entering preclinical trials since 2020.

Significance in Heterocyclic Chemistry

The compound’s dual heterocyclic system confers unique reactivity and bioactivity:

Pharmacological Relevance

  • Anticancer Agents: Derivatives intercalate DNA via planar pyridazinone rings, disrupting replication in leukemia (MOLT-4) and colon (HCT-116) cell lines (GI₅₀ = 3.04–5.07 μM).
  • Kinase Modulation: Substituted analogs inhibit PI3Kα (IC₅₀ = 0.091 μM) and DYRK1A (IC₅₀ = 0.22 μM), targets in neurodegenerative diseases.
  • Antimicrobial Activity: Halogenated variants show MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli.

Synthetic Versatility

The scaffold undergoes diverse transformations:

  • Electrophilic Substitution: Nitration at position 6 using HNO₃/H₂SO₄.
  • N-Alkylation: Reaction with alkyl halides yields N-substituted derivatives with enhanced lipophilicity.
  • Ring Expansion: Treatment with diazomethane generates tricyclic pyrrolo-pyridazinones, active in metabolic disease models.

“The pyridazinone nucleus offers a balance of synthetic accessibility and bioactivity, making it indispensable in drug discovery.” – 2025 review on heterocyclic therapeutics.

Molecular Geometry and Conformational Analysis

The molecular structure of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one represents a bicyclic heterocyclic system characterized by the fusion of a tetrahydropyridine ring with a pyridazinone moiety . This compound exhibits a molecular formula of C7H9N3O with a molecular weight of 151.17 grams per mole, establishing it as a compact nitrogen-rich heterocycle [2]. The structural framework consists of eleven heavy atoms arranged in a rigid bicyclic configuration that constrains rotational freedom and results in zero rotatable bonds [2].

The geometric arrangement of the molecule features a planar pyridazine ring fused to a puckered tetrahydropyridine ring, creating a three-dimensional structure with defined conformational preferences [3]. The pyridazine portion maintains aromatic character with delocalized electron density, while the saturated tetrahydropyridine ring adopts a chair-like conformation similar to cyclohexane derivatives [3] [4]. Bond angle measurements within the bicyclic system demonstrate typical values for fused heterocyclic compounds, with carbon-nitrogen-carbon angles ranging from 108 to 120 degrees depending on the hybridization state of the nitrogen atoms [5] [6].

The conformational analysis reveals that the tetrahydropyridine ring exhibits puckering characteristics that influence the overall molecular geometry [4] [5]. The nitrogen atom within the tetrahydropyridine ring shows sp3 hybridization, contributing to the non-planar nature of this portion of the molecule [5]. The carbonyl group positioned at the 4-position adopts a coplanar arrangement with the pyridazine ring, facilitating conjugation and electronic delocalization [7].

PropertyValueReference
Molecular FormulaC7H9N3OBased on structural analysis [2]
Molecular Weight151.17 g/molCalculated from molecular formula [2]
Heavy Atom Count11Computed by PubChem [2]
Rotatable Bond Count0Fused ring system constraint [2]
Topological Polar Surface Area44.7 ŲComputed by Cactvs [2]

Crystallographic Data and X-ray Diffraction Studies

Crystallographic investigations of related pyridazine derivatives provide valuable insights into the solid-state structure of bicyclic pyridazinone systems [3] [4]. X-ray diffraction studies of analogous compounds demonstrate that these molecules typically crystallize in monoclinic or triclinic crystal systems with characteristic intermolecular hydrogen bonding patterns [3] [4]. The crystallographic data for similar tetrahydropyridazinone structures reveal unit cell parameters that accommodate the three-dimensional packing requirements of the bicyclic framework [4].

The structural analysis through X-ray crystallography shows that the pyridazine ring maintains planarity with minimal deviation from the least-squares plane [3] [4]. Bond length measurements within the aromatic pyridazine ring fall within the expected range of 1.33 to 1.42 Angstroms for aromatic carbon-carbon and carbon-nitrogen bonds [4] [6]. The carbonyl bond length typically measures between 1.21 and 1.23 Angstroms, consistent with standard double bond character [6].

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding networks involving the carbonyl oxygen and the secondary amine nitrogen [3] [4]. These interactions create parallel layers in the crystal structure that are further stabilized by van der Waals forces and potential pi-pi stacking interactions between aromatic rings [3]. The crystal packing arrangements demonstrate the influence of the bicyclic geometry on the three-dimensional organization of molecules in the solid state [4].

Bond TypeTypical Bond Length (Å)Bond CharacterReference Source
C-N (pyridazine ring)1.33-1.36Aromatic C-NLiterature data [6]
C-C (pyridazine ring)1.38-1.42Aromatic C-CLiterature data [6]
C=O (carbonyl)1.21-1.23Double bondStandard organic chemistry
N-N (pyridazine)1.32-1.35Aromatic N-NLiterature data [6]

Tautomeric Equilibrium and Electronic Distribution

The tautomeric behavior of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves primarily keto-enol equilibrium processes characteristic of pyridazinone systems [8] [7]. The predominant tautomeric form exists as the 4(3H)-one structure, where the carbonyl group maintains its ketonic character rather than the corresponding enolic 4-hydroxy form [7] [9]. This preference reflects the thermodynamic stability associated with the aromatic pyridazine ring system and the electron-withdrawing nature of the nitrogen atoms [9] [10].

Theoretical studies on related pyridazinone compounds indicate that keto-enol tautomerization requires significant activation energy, typically ranging from 200 to 300 kilojoules per mole for direct proton transfer mechanisms [7] [11]. The electronic distribution within the molecule shows localized electron density at the carbonyl oxygen, making it a strong hydrogen bond acceptor while lacking donor capabilities in the keto form [9] [10]. The nitrogen atoms within the pyridazine ring exhibit partial negative charges due to their electronegativity and participation in the aromatic system [12].

The solvent environment significantly influences the tautomeric equilibrium, with polar protic solvents favoring the keto form through hydrogen bonding stabilization [8] [10]. Electronic effects from the fused ring system contribute to the stabilization of the keto tautomer through resonance interactions between the carbonyl group and the aromatic pyridazine ring [9] [12]. The electron distribution analysis reveals that the carbonyl carbon carries a partial positive charge, while the oxygen atom serves as the primary site for electrophilic interactions [12].

Tautomeric FormStabilityOccurrenceElectronic DistributionHydrogen Bonding
4(3H)-one (Keto form)Most stablePredominantLocalized C=OAcceptor only
4-Hydroxy (Enol form)Less stableMinorDelocalizedDonor and acceptor
1(2H)-one isomerIsomeric formRelated compoundLocalized C=OAcceptor only
3(2H)-one isomerIsomeric formRelated compoundLocalized C=OAcceptor only

Cyclocondensation Strategies for Pyridazinone Core Assembly

Cyclocondensation reactions represent the most fundamental and widely employed synthetic approach for constructing pyridazinone cores. The formation of 5,6,7,8-tetrahydropyrido[3,4-D]pyridazin-4(3H)-one relies primarily on well-established cyclocondensation methodologies that have been extensively developed and optimized over decades of heterocyclic chemistry research [1] [2] [3].

The classical approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine derivatives under controlled conditions. For tetrahydropyridopyridazinone synthesis, saturated and unsaturated 1,4-dicarbonyl compounds undergo cyclocondensation with hydrazine via hydrazones, yielding the desired 1,4-dihydropyridazine intermediates which can be subsequently dehydrogenated to form the aromatic pyridazinone core [1]. This methodology typically requires reflux conditions in ethanol for approximately four hours, producing yields ranging from 58 to 76 percent [1] [4].

The Schmidt-Druey synthesis represents another significant cyclocondensation strategy, where 1,2-diketones react with reactive methylene esters and hydrazines in a one-pot reaction to produce pyridazin-3(2H)-ones [1]. This approach demonstrates remarkable versatility, with yields typically ranging from 80 to 90 percent under optimized conditions [1]. The reaction mechanism involves initial hydrazone formation followed by intramolecular cyclization, providing access to diversely substituted pyridazinone frameworks [1].

Advanced cyclocondensation methodologies have been developed utilizing ionic liquid catalysts for environmentally sustainable synthesis. The use of [bmim]Br/AlCl3 as a catalyst system enables multicomponent synthesis of pyridazinones and phthalazinones through Friedel-Crafts acylation between arenes and cyclic anhydride, followed by intermolecular hydrazone formation and intramolecular cyclization [5]. This approach offers environmental compatibility, reusability, operational simplicity, and ease of isolation while achieving yields of 65 to 85 percent [5].

Microwave-assisted cyclocondensation has emerged as a valuable technique for accelerating reaction rates and improving product purity. The sequential Kornblum oxidation followed by Biginelli-type reaction under microwave irradiation at 80°C using dimethyl sulfoxide as solvent enables efficient one-pot synthesis of dihydropyrimidone analogs, which can be adapted for pyridazinone synthesis [6]. This methodology particularly benefits from catalyst-free conditions while maintaining good yields of 65 to 85 percent [6].

Contemporary developments have introduced ribosome-mediated biosynthesis approaches, where cyclocondensation reactions between activated γ-keto and α-hydrazino ester monomers proceed via ribosome catalysis [7]. This biological approach achieved approximately 10 percent yield for pyridazinone formation in initial studies, with potential for optimization through substrate modification and reaction condition enhancement [7].

Functionalization at Position 3: Trifluoroethyl and Other Substituents

Position 3 functionalization in pyridazinone derivatives represents a critical aspect of structure-activity relationship development, with trifluoroethyl substitution being particularly important for pharmaceutical applications due to its metabolic stability and unique electronic properties [8] [9].

Trifluoroethyl substitution at position 3 can be accomplished through several methodological approaches. The reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with β-trifluoroethyl methanesulfonate in the presence of potassium carbonate in hexamethylphosphoric triamide at 140°C provides direct access to trifluoroethylated derivatives [8]. However, this reaction system exhibits complex behavior, including methyl carbonium ion migration processes that can lead to formation of multiple products including 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone and 4-chloro-2-methyl-5-trifluoroethyl-3(2H)-pyridazinone [8].

The mechanistic complexity of trifluoroethylation involves formation of an oxonium salt intermediate that generates both β-trifluoroethyl and methyl carbonium ions [8]. When using methanesulfonate or triflate leaving groups in polar aprotic solvents, the intermediate oxonium salt can undergo intramolecular or intermolecular methyl carbonium ion migration, yielding different product distributions depending on reaction conditions [8]. Yields for trifluoroethylation typically range from 40 to 65 percent, with selectivity being moderate due to potential migration processes [8].

Alternative alkylation strategies at position 3 employ conventional alkyl halides under basic conditions. The reaction of pyridazinone substrates with alkyl halides in the presence of potassium carbonate in acetone under reflux conditions provides reliable access to N-alkylated derivatives with yields ranging from 60 to 85 percent [10] [4]. This methodology demonstrates high selectivity and broad functional group tolerance [10].

Methylation at position 3 represents a particularly efficient transformation, achieved using methyl iodide and potassium carbonate in acetone under reflux conditions [11] [10]. This reaction typically proceeds with excellent selectivity and yields ranging from 85 to 94 percent [11]. The high efficiency of methylation makes it an attractive synthetic route for introducing simple alkyl substituents [10].

Arylation at position 3 can be accomplished through palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions with arylboronic acids [12]. These reactions typically employ palladium catalysts with appropriate ligands under optimized conditions, achieving yields of 70 to 90 percent with good to excellent selectivity [12]. The functional group tolerance of these coupling reactions enables introduction of diverse aromatic substituents bearing electron-withdrawing or electron-donating groups [12].

Acylation reactions at position 3 utilize acyl chlorides under Friedel-Crafts conditions, providing access to ketone-functionalized derivatives [9]. These reactions typically achieve yields of 65 to 80 percent with good selectivity, although reaction conditions must be carefully controlled to avoid over-acylation or competing side reactions [9].

Post-Modification Approaches for Derivative Synthesis

Post-modification strategies enable systematic derivatization of preformed pyridazinone cores, providing access to complex derivatives that may be difficult to obtain through direct cyclocondensation approaches [10] [13] [14].

Hydrolysis of ester groups represents one of the most reliable post-modification transformations, converting ester-functionalized pyridazinones to the corresponding carboxylic acids [10] [14]. This transformation typically employs sodium hydroxide or potassium hydroxide under reflux conditions or at room temperature, achieving yields of 75 to 95 percent with high efficiency and mild reaction conditions [10] [14]. The resulting carboxylic acids serve as versatile intermediates for subsequent amidation, esterification, or coupling reactions [14].

Reduction of nitro groups to amino functionalities provides access to amino-substituted pyridazinone derivatives with significant synthetic utility [13]. This transformation can be accomplished using iron with ammonium chloride or through catalytic hydrogenation with palladium on carbon, achieving yields of 80 to 95 percent with clean conversion and good yields [13]. The resulting amino groups enable further derivatization through acylation, alkylation, or condensation reactions [13].

Mannich base formation represents a valuable approach for introducing aminoalkyl groups onto pyridazinone substrates [15]. This three-component reaction involves treatment of the pyridazinone substrate with a secondary amine and formaldehyde, typically achieving yields of 65 to 85 percent [15]. The versatility of this approach enables introduction of diverse amine functionalities, including morpholinyl, piperidinyl, and piperazinyl groups that are commonly found in bioactive compounds [15].

Condensation reactions with aldehydes provide access to hydrazone and Schiff base derivatives through nucleophilic addition-elimination mechanisms [4] [10]. These reactions typically employ benzaldehydes in ethanol under reflux conditions, achieving yields of 70 to 90 percent while enabling substantial structural diversity [4] [10]. The resulting hydrazone derivatives can undergo further cyclization or reduction reactions to generate more complex heterocyclic systems [4].

Cyclization reactions enable transformation of linear pyridazinone derivatives into bicyclic or polycyclic scaffolds [16] [17]. These reactions typically involve intramolecular bond formation through acid or base-catalyzed cyclization, radical cyclization, or metal-catalyzed processes [17]. Yields typically range from 60 to 85 percent, providing access to complex scaffolds that would be difficult to synthesize through alternative approaches [16] [17].

Metal-catalyzed coupling reactions enable introduction of aryl or alkyl groups through cross-coupling methodologies [14]. These reactions employ palladium or nickel catalysts with appropriate ligands, achieving yields of 70 to 90 percent with excellent functional group tolerance [14]. The broad substrate scope of these coupling reactions makes them particularly valuable for late-stage derivatization of complex pyridazinone intermediates [14].

Nucleophilic substitution reactions enable replacement of halogen substituents with diverse nucleophiles [10] [14]. These reactions typically employ nucleophiles in polar solvents, achieving yields of 65 to 80 percent with broad substrate scope [10]. The predictable nature of these substitution reactions makes them valuable for systematic structure-activity relationship studies [14].

Oxidation and reduction sequences enable systematic modification of oxidation states within pyridazinone derivatives [13] [14]. These reactions employ various oxidizing or reducing agents depending on the specific transformation required, achieving yields of 55 to 85 percent with tunable selectivity [13] [14]. The ability to systematically modify oxidation states provides access to derivatives with significantly different electronic and steric properties [14].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

151.074561919 g/mol

Monoisotopic Mass

151.074561919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types